Cevimeline hydrochloride
Overview
Description
Cevimeline hydrochloride is a cholinergic analogue with glandular secretion stimulatory activity . It binds to and activates muscarinic receptors, thereby increasing the secretions in exocrine salivary and sweat glands . This cholinergic agonist also increases the tone of smooth muscle in the gastrointestinal and urinary tracts . It is used to treat the symptoms of dry mouth often experienced by patients with Sjögren’s syndrome .
Synthesis Analysis
The synthesis of cevimeline yields its cis- and trans-isomers . Only the cis-isomer is recognized as the active pharmaceutical ingredient (API) and used in the finished formulation .Molecular Structure Analysis
Cevimeline hydrochloride has a molecular formula of C10H18ClNOS . Its molecular weight is 235.77 g/mol . The InChI string and SMILES representation provide detailed information about its molecular structure .Physical And Chemical Properties Analysis
Cevimeline hydrochloride is a white to off-white crystalline powder . It has a melting point range of 201-203 °C . It is freely soluble in alcohol and chloroform, very soluble in water, and virtually insoluble in ether . The pH for a 1% aqueous solution is 4.6-5.6 .Scientific Research Applications
Specific Scientific Field
Neuropharmacology and Neurodegeneration .
Summary of the Application
Cevimeline hydrochloride has been studied for its potential effects on cognitive functions in Alzheimer’s disease (AD) patients . The drug influences the neuromodulator acetylcholine via muscarinic receptors, which could be a therapeutic alternative for AD .
Methods of Application or Experimental Procedures
The methodology is based on a systematic literature review of available studies found in Web of Science, PubMed, Springer, and Scopus .
Results or Outcomes
Cevimeline has shown an improvement in experimentally induced cognitive deficits in animal models . It has also demonstrated to positively influence tau pathology and reduce the levels of amyloid-β (Aβ) peptide in the cerebral spinal fluid of Alzheimer’s patients .
Treatment of Xerostomia in Sjögren Syndrome
Specific Scientific Field
Rheumatology and External Eye Disease .
Summary of the Application
Cevimeline hydrochloride is used for the treatment of symptoms of dry mouth in patients with Sjögren’s Syndrome .
Methods of Application or Experimental Procedures
In a double-blind, randomized, placebo-controlled trial, 75 patients with Sjögren syndrome and associated salivary gland dysfunction were given 30 mg of cevimeline 3 times daily, 60 mg of cevimeline 3 times daily, or placebo for 6 weeks .
Results or Outcomes
Patients in both cevimeline groups had significant improvements in dry mouth, as indicated by symptoms, salivary flow, and use of artificial saliva, compared with the placebo group . Therapy with cevimeline, 30 mg 3 times daily, seems to be well tolerated and to provide substantive relief of xerostomia symptoms .
Safety And Hazards
Cevimeline hydrochloride is contraindicated in patients with uncontrolled asthma, known hypersensitivity to cevimeline, and when miosis is undesirable, e.g., in acute iritis and in narrow-angle . It may cause side effects such as increased sweating, excessive salivation, drooling, nausea, diarrhea, dry mouth, headache, or stuffy nose . Severe side effects include severe pain in your stomach, side, or lower back, vomiting, fast, slow, or uneven heart rate, painful or difficult urination, a light-headed feeling, like you might pass out, or dehydration symptoms .
Future Directions
properties
IUPAC Name |
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H/t8-,10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURWTGAXEIEOGY-GHXDPTCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2(CN3CCC2CC3)CS1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1O[C@]2(CN3CCC2CC3)CS1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891421 | |
Record name | Cevimeline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10891421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cevimeline HCl | |
CAS RN |
107220-28-0, 124620-89-9 | |
Record name | Cevimeline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107220-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro(1-azabicyclo(2.2.2)octane-3,5'-(1,3)oxathiolane), 2'-methyl-, hydrochloride, cis-(+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124620899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cevimeline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10891421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3'R)-2-methyl-1'-azaspiro[[1,3]oxathiolane-5,3'-bicyclo[2.2.2]octane] hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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